4-Methoxy-3-Methyl Substituent versus 4-Bromo Analog in Thiazole-Benzamide Series
A comprehensive survey of primary literature (PubMed-indexed journals), authoritative patent databases (Google Patents, FreePatentsOnline), and curated bioactivity repositories (BindingDB, ChEMBL) was conducted for CAS 361170-99-2 and its closest commercially disclosed structural analogs. The search focused on head-to-head quantitative comparisons using uniform assay conditions. The closest analog identified with a publicly disclosed structure is N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, which substitutes a bromine atom for the 4-methoxy-3-methyl group present on the target compound. No primary publication, patent, or authoritative database record was found that reports quantitative biological activity data (IC50, Ki, EC50, or functional effect) for either the target compound or the 4-bromo analog under identical or sufficiently comparable assay conditions. The absence of such data makes it impossible to quantify a differentiation factor for the 4-methoxy-3-methyl substitution at this time.
| Evidence Dimension | Quantitative biological activity comparison (any target) |
|---|---|
| Target Compound Data | Not reported in any source admissible under the exclusion rules |
| Comparator Or Baseline | N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide – quantitative data also absent |
| Quantified Difference | Cannot be calculated |
| Conditions | No qualifying assay report found across PubMed, BindingDB, ChEMBL, or patent sources |
Why This Matters
The 4-methoxy-3-methyl motif introduces hydrogen-bond acceptor capability and steric bulk distinct from a bromine atom, which may influence target residence time and selectivity, but without empirical data, no procurement advantage can be established.
- [1] Search conducted across PubMed (pubmed.ncbi.nlm.nih.gov), BindingDB (bindingdb.org), ChEMBL (ebi.ac.uk/chembl), Google Patents (patents.google.com), and FreePatentsOnline (freepatentsonline.com) for CAS 361170-99-2 and structural analogs as of April 2026. No primary records meeting quantitative evidence requirements were identified. View Source
